1-(2-Amino-4-methoxyphenyl)ethanone
Overview
Description
The compound 1-(2-Amino-4-methoxyphenyl)ethanone is a chemical of interest in various research studies due to its potential applications in pharmaceuticals and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some general characteristics and behaviors of 1-(2-Amino-4-methoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield products with specific structural features. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of azetidinone rings with methoxy and methylthio substituents . Similarly, the synthesis of thiazolyl and thiophene derivatives has been reported, which includes the use of NMR and mass spectrometry for structural elucidation . These methods could potentially be applied to the synthesis and characterization of 1-(2-Amino-4-methoxyphenyl)ethanone.
Molecular Structure Analysis
X-ray diffraction techniques have been employed to determine the solid-state structure of related compounds, revealing details such as crystal system, space group, and molecular geometry . Density functional theory (DFT) calculations are also commonly used to optimize molecular structures and predict energetic behaviors in different solvent media . These techniques would be relevant for analyzing the molecular structure of 1-(2-Amino-4-methoxyphenyl)ethanone.
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been studied using DFT to analyze the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining these properties . The use of spectroscopic techniques like FTIR, NMR, and mass spectrometry, along with DFT calculations, can provide comprehensive information about the vibrational frequencies, electronic properties, and thermodynamic stability of the compounds .
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) reported the synthesis of novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone and other compounds. These Schiff bases exhibited significant in vitro antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019).
Preparation of Heterocyclic Compounds : Moskvina et al. (2015) demonstrated the use of 1-(2-hydroxy-4-methoxyphenyl)ethanone in the preparation of isoflavones and other heterocyclic compounds, including 4,5-diarylisoxazole and 4,5-diarylpyrazoles (Moskvina et al., 2015).
Structure Characterization and Analysis
Crystal Structure Analysis : Rao et al. (2014) and Kudelko et al. (2007) conducted studies on the crystal structure of derivatives of 1-(4-methoxyphenyl)ethanone, providing insights into their molecular conformations (Rao et al., 2014), (Kudelko et al., 2007).
Synthesis and Antimicrobial Activity : Nagamani et al. (2018) synthesized novel compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity (Nagamani et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUOGSRVUOROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443333 | |
Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-methoxyphenyl)ethanone | |
CAS RN |
42465-53-2 | |
Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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